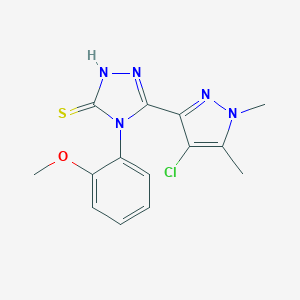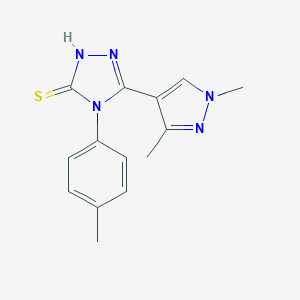![molecular formula C15H16N4O2S B280085 N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea](/img/structure/B280085.png)
N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, an acetylphenyl group, and a carbamothioyl moiety. It has garnered attention due to its potential biological activities and its role as a multitarget-directed ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions with refluxing to ensure the formation of the desired product . The spectroscopic characterization (1H-NMR, 13C-NMR, FT-IR) and single crystal assays are used to confirm the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It has potential therapeutic applications due to its biological activity against various enzymes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor, binding to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase . This binding inhibits the enzyme’s activity, leading to a decrease in the breakdown of neurotransmitters and other substrates.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-acetylphenyl)carbamothioyl]pivalamide
- N-[(4-acetylphenyl)carbamothioyl]-2,4-dichlorobenzamide
- N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
Uniqueness
N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a multitarget-directed ligand sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H16N4O2S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-[(4-acetylphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-9-12(8-16-19)14(21)18-15(22)17-13-6-4-11(5-7-13)10(2)20/h4-9H,3H2,1-2H3,(H2,17,18,21,22) |
Clave InChI |
ICBMIEQRTNQNQP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C |
SMILES canónico |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![ETHYL 5-({[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B280007.png)

![2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280021.png)


